RO 20-1724
概要
説明
Ro 20-1724は、4-(3-ブトキシ-4-メトキシベンジル)-2-イミダゾリジンオンとしても知られており、環状アデノシン一リン酸特異的ホスホジエステラーゼタイプIV(PDE4)の強力な阻害剤です。この化合物は、環状アデノシン一リン酸の分解を阻害し、それによって細胞内レベルを増加させる能力により、科学研究で広く使用されています。 この作用は、炎症や神経保護を含むさまざまな生物学的プロセスに大きな影響を与えます .
科学的研究の応用
Ro 20-1724 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the role of cyclic adenosine monophosphate in various chemical processes
Biology: this compound is employed in research on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate
Medicine: The compound is investigated for its potential therapeutic effects in conditions such as inflammation, neurodegenerative diseases, and cardiovascular disorders
Industry: this compound is used in the development of new drugs and therapeutic agents targeting cyclic adenosine monophosphate pathways
作用機序
Ro 20-1724は、環状アデノシン一リン酸特異的ホスホジエステラーゼタイプIVを選択的に阻害することによって作用を発揮します。この阻害は、環状アデノシン一リン酸の分解を防ぎ、この分子の細胞内レベルの上昇につながります。環状アデノシン一リン酸レベルの上昇は、タンパク質キナーゼAを活性化し、これは、細胞シグナル伝達経路に関与するさまざまな標的タンパク質をリン酸化します。 この一連のイベントは、炎症反応、神経保護、およびその他の生物学的プロセスの調節をもたらします .
6. 類似化合物の比較
This compoundは、他のホスホジエステラーゼ阻害剤と比較して、環状アデノシン一リン酸特異的ホスホジエステラーゼタイプIVに対する高い選択性でユニークです。同様の化合物は次のとおりです。
ロリップラム: 環状アデノシン一リン酸特異的ホスホジエステラーゼタイプIVの別の選択的阻害剤ですが、薬物動態特性が異なります.
ロフルミラスト: 慢性閉塞性肺疾患の治療に使用される環状アデノシン一リン酸特異的ホスホジエステラーゼタイプIVの選択的阻害剤.
シロミラスト: ロフルミラストと同様に、呼吸器疾患における抗炎症作用のために使用されます.
This compoundは、研究における特定の用途と、特定の実験設定において明確な利点を提供する独自の化学構造により際立っています .
生化学分析
Biochemical Properties
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone functions primarily as an inhibitor of cAMP phosphodiesterase . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of this important signaling molecule. This elevation in cAMP levels can influence various biochemical reactions and cellular processes. The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4A and 4D . These interactions are crucial for modulating the activity of cAMP-dependent pathways, which play a significant role in regulating cellular responses to hormones and other extracellular signals.
Cellular Effects
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone has been shown to affect various types of cells and cellular processes. By increasing intracellular cAMP levels, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, in vascular smooth muscle cells, the compound has been observed to inhibit cAMP phosphodiesterase with an IC50 of 33 μM . This inhibition can lead to relaxation of the smooth muscle cells, which is an important factor in regulating blood vessel tone and blood pressure.
Molecular Mechanism
The molecular mechanism of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone involves its binding to cAMP phosphodiesterase enzymes, thereby inhibiting their activity . This inhibition prevents the hydrolysis of cAMP to AMP, resulting in elevated levels of cAMP within the cell. The increased cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular function . The compound’s ability to modulate cAMP levels and PKA activity is central to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time if not stored properly . Long-term studies have shown that the compound can maintain its inhibitory effects on cAMP phosphodiesterase for extended periods, provided it is stored at room temperature and protected from moisture . In vitro studies have demonstrated sustained increases in cAMP levels in treated cells over several hours, indicating the compound’s prolonged activity .
Dosage Effects in Animal Models
The effects of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP phosphodiesterase, leading to increased cAMP levels and associated physiological effects . At higher doses, the compound can exhibit toxic or adverse effects, such as gastrointestinal disturbances and alterations in cardiovascular function . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and physiological changes .
Metabolic Pathways
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is involved in metabolic pathways related to cAMP signaling . The compound interacts with enzymes such as cAMP-specific phosphodiesterases, which regulate the breakdown of cAMP . By inhibiting these enzymes, the compound affects the metabolic flux of cAMP and its downstream signaling pathways. This can lead to changes in metabolite levels and alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in intracellular compartments . This distribution is essential for its activity as a cAMP phosphodiesterase inhibitor, as it needs to reach its target enzymes within the cell .
Subcellular Localization
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is primarily localized in the cytoplasm, where it interacts with cAMP phosphodiesterase enzymes . The compound’s subcellular localization is influenced by its chemical structure and lipophilicity, which allow it to diffuse through the cytoplasmic membrane and reach its target sites . This localization is crucial for its inhibitory activity and subsequent effects on cellular signaling pathways .
準備方法
合成経路と反応条件: Ro 20-1724の合成には、塩基の存在下で3-ブトキシ-4-メトキシベンジルクロリドとイミダゾリジン-2-オンを反応させることが含まれます。反応は通常、ジメチルホルムアミドまたはジメチルスルホキシドなどの有機溶媒中で還流条件下で行われます。 生成物は、再結晶またはクロマトグラフィーによって精製され、高純度の化合物が得られます .
工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、効率的な生産を確保するために、大型反応器と連続フローシステムの使用が含まれます。 反応条件は、収率と純度を最大限に高めるように最適化されており、最終生成物は業界標準を満たすために厳格な品質管理措置を受けます .
化学反応の分析
反応の種類: Ro 20-1724は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、アルキルハライドと水酸化ナトリウムや炭酸カリウムなどの塩基が含まれます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤は、制御された条件下でthis compoundを酸化するために使用できます.
還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、this compoundの特定の官能基を還元するために使用できます.
生成された主要な生成物: これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな置換イミダゾリジンオンを生み出す可能性があり、一方、酸化反応と還元反応は、さまざまな酸化されたまたは還元された誘導体の形成につながる可能性があります .
4. 科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
類似化合物との比較
Ro 20-1724 is unique in its high selectivity for cyclic adenosine monophosphate-specific phosphodiesterase type IV compared to other phosphodiesterase inhibitors. Similar compounds include:
Cilomilast: Similar to roflumilast, it is used for its anti-inflammatory properties in respiratory diseases.
This compound stands out due to its specific applications in research and its unique chemical structure, which provides distinct advantages in certain experimental settings .
特性
IUPAC Name |
4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMUULPVBYQBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952376 | |
Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500386 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29925-17-5 | |
Record name | 4-[(3-Butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29925-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029925175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RO-20-1724 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIW6F13QW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。